molecular formula C20H20N2O4S3 B2603163 N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide CAS No. 1448135-90-7

N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2603163
CAS No.: 1448135-90-7
M. Wt: 448.57
InChI Key: PSMGCDAGAOSVNM-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring a propionamide group attached to a phenyl ring, which is further substituted with a sulfonamide group linked to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative. This can be achieved through the reaction of thiophene-2-carboxylic acid with appropriate reagents to form the thiophene-2-carbonyl chloride.

    Coupling Reaction: The thiophene-2-carbonyl chloride is then reacted with 5-thiophenemethylamine to form the intermediate N-(5-(thiophene-2-carbonyl)thiophen-2-yl)methylamine.

    Sulfonamide Formation: The intermediate is then reacted with 3-methyl-4-aminophenylpropionamide in the presence of a sulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group suggests potential applications as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, indicating possible antibacterial properties.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents, including antibiotics and diuretics.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide exerts its effects likely involves interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting the enzyme and disrupting folate synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thiophene-2-carboxamide:

    N-(4-sulfamoylphenyl)acetamide: Another sulfonamide with a different substitution pattern on the phenyl ring.

Uniqueness

N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide is unique due to its combination of a thiophene moiety with a sulfonamide group, providing a distinct set of chemical and biological properties not found in simpler analogs. This combination allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

N-[3-methyl-4-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,21H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMGCDAGAOSVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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